

# 3-(1H-benzimidazol-1-yl)propanenitrile chemical properties and structure

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## Compound of Interest

Compound Name: 3-(1H-benzimidazol-1-yl)propanenitrile

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## An In-depth Technical Guide to 3-(1H-benzimidazol-1-yl)propanenitrile

This technical guide provides a comprehensive overview of the chemical properties and structure of **3-(1H-benzimidazol-1-yl)propanenitrile**, tailored for researchers, scientists, and drug development professionals. The information is compiled from various public sources and presented in a structured format for clarity and ease of comparison.

## Chemical Properties

**3-(1H-benzimidazol-1-yl)propanenitrile** is a heterocyclic compound featuring a benzimidazole moiety linked to a propanenitrile group. Its fundamental chemical and physical properties are summarized below.

## General and Computed Properties

The following table outlines the key identifiers and computed physicochemical properties of the molecule.<sup>[1][2]</sup>

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>9</sub> N <sub>3</sub>	PubChem[1], ChemicalBook[2]
Molecular Weight	171.20 g/mol	PubChem[1]
CAS Number	4414-84-0	PubChem[1]
IUPAC Name	3-(1H-benzimidazol-1-yl)propanenitrile	PubChem[1]
XLogP3-AA	1.1	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

## Experimental Physical Properties

Experimental data for the physical properties of **3-(1H-benzimidazol-1-yl)propanenitrile** is limited. The known experimental value is presented in the table below.

Property	Value	Source
Melting Point	108-109 °C	Exclusive Chemistry Ltd.

Note: Experimental data for boiling point and solubility are not readily available in the public domain.

## Chemical Structure

The structural characteristics of **3-(1H-benzimidazol-1-yl)propanenitrile** are defined by the fusion of a benzene and an imidazole ring, with a propanenitrile substituent on one of the nitrogen atoms of the imidazole ring.

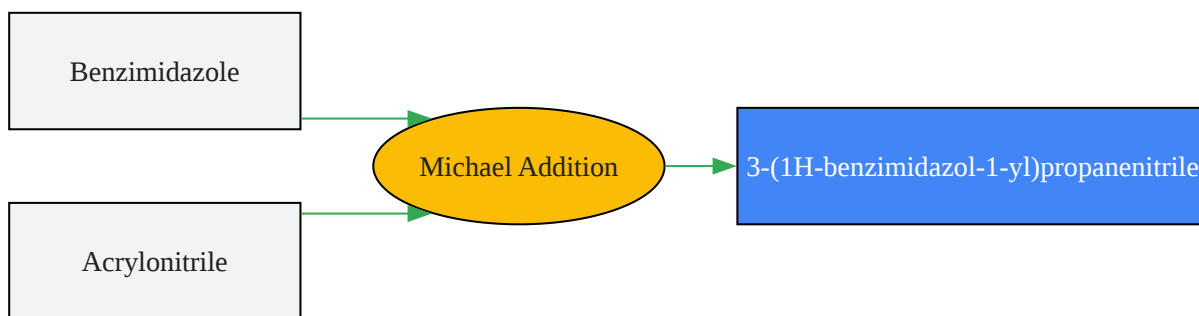
Caption: 2D chemical structure of **3-(1H-benzimidazol-1-yl)propanenitrile**.

Note: Detailed experimental structural data, such as crystal structure, bond lengths, and bond angles for this specific compound, are not currently available in public crystallographic databases.

## Experimental Protocols

### Synthesis

The synthesis of **3-(1H-benzimidazol-1-yl)propanenitrile** is typically achieved through a Michael addition reaction. This involves the reaction of benzimidazole with acrylonitrile. While the general synthetic route is known, a detailed, step-by-step experimental protocol with specific reagents, quantities, reaction conditions, and purification methods is not available in the reviewed literature.



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Caption: General synthetic workflow for **3-(1H-benzimidazol-1-yl)propanenitrile**.

### Spectroscopic Characterization

Comprehensive experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for **3-(1H-benzimidazol-1-yl)propanenitrile** are not available in the public domain.

Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity.

### Biological Activity and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anthelmintic, antiviral, and anticancer effects.[3][4] However, specific studies on the biological activity of **3-(1H-benzimidazol-1-yl)propanenitrile** are lacking in the current scientific literature. Consequently, there is no information available regarding its mechanism of action or any associated signaling pathways.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous experimental validation. Researchers should independently verify all information before use.

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## References

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